

# Application Notes and Protocols: BMS-986165 (Deucravacitinib) Dosage and Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BMS961    |           |
| Cat. No.:            | B15545142 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of BMS-986165, a selective allosteric inhibitor of tyrosine kinase 2 (TYK2), in various preclinical mouse models. The information is compiled from several studies to guide researchers in designing their own experiments.

## **Mechanism of Action**

BMS-986165, also known as Deucravacitinib, is a highly potent and selective inhibitor of TYK2. It functions by binding to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing it in an inactive conformation. This allosteric inhibition prevents downstream signaling of key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. By blocking these pathways, BMS-986165 effectively modulates the differentiation and function of immune cells such as CD4+ T cells.[1]

# **Signaling Pathway Diagram**

The following diagram illustrates the signaling pathway inhibited by BMS-986165.





Click to download full resolution via product page

BMS-986165 inhibits TYK2-mediated signaling.

# **Quantitative Data Summary**

The following tables summarize the dosages and administration details of BMS-986165 used in various murine models.

Table 1: Dosage and Administration in Psoriasis Models

| Mouse<br>Strain                      | Model<br>Induction             | Dosage                      | Administr<br>ation<br>Route | Dosing<br>Frequenc<br>y | Vehicle                                                          | Referenc<br>e |
|--------------------------------------|--------------------------------|-----------------------------|-----------------------------|-------------------------|------------------------------------------------------------------|---------------|
| 6-8 week<br>old<br>C57BL/6<br>female | Imiquimod-<br>induced          | 30 mg/kg                    | Oral<br>gavage              | Daily                   | 10%<br>DMSO,<br>40%<br>PEG300,<br>5% Tween-<br>80, 45%<br>saline | [2]           |
| Not<br>Specified                     | IL-23-<br>driven<br>acanthosis | 7.5, 15,<br>and 30<br>mg/kg | Oral<br>gavage              | Twice daily<br>(BID)    | EtOH:TPG<br>S:PEG300<br>(5:5:90)                                 | [3]           |

Table 2: Dosage and Administration in Colitis Models



| Mouse<br>Strain | Model<br>Induction                | Dosage           | Administr<br>ation<br>Route | Dosing<br>Frequenc<br>y | Vehicle          | Referenc<br>e |
|-----------------|-----------------------------------|------------------|-----------------------------|-------------------------|------------------|---------------|
| SCID            | anti-CD40<br>antibody-<br>induced | Not<br>specified | Not<br>specified            | Not<br>specified        | Not<br>specified | [4][5][6]     |

Table 3: Dosage and Administration in Lupus Models

| Mouse<br>Strain                    | Model<br>Induction | Dosage            | Administr<br>ation<br>Route | Dosing<br>Frequenc<br>y | Duration         | Referenc<br>e |
|------------------------------------|--------------------|-------------------|-----------------------------|-------------------------|------------------|---------------|
| NZB/W<br>lupus-<br>prone           | Spontaneo<br>us    | 10 mpk<br>(mg/kg) | Oral (PO)                   | Once daily<br>(QD)      | 16 weeks         | [4]           |
| Female<br>NZB/W<br>lupus-<br>prone | Spontaneo<br>us    | Not<br>specified  | Not<br>specified            | Chronic<br>dosing       | Not<br>specified | [5][6]        |

Table 4: General Pharmacokinetic and Efficacy Studies

| Mouse<br>Strain  | Study<br>Type       | Dosage            | Administr<br>ation<br>Route | Dosing<br>Frequenc<br>y | Observati<br>on                                    | Referenc<br>e |
|------------------|---------------------|-------------------|-----------------------------|-------------------------|----------------------------------------------------|---------------|
| Not<br>Specified | IFN-y<br>production | 1 and 10<br>mg/kg | Not<br>specified            | Not<br>specified        | Reduced<br>IL-12 and<br>IL-18-<br>induced<br>IFN-y | [5]           |

# **Experimental Protocols**



Below are detailed methodologies for key experiments cited in the literature.

## **Imiquimod-Induced Psoriasis Model**

This protocol describes the induction of psoriasis-like skin inflammation in mice and treatment with BMS-986165.

#### Workflow Diagram



Click to download full resolution via product page

Workflow for the imiquimod-induced psoriasis model.

#### Materials:

- 6-8 week old C57BL/6 female mice
- Imiquimod cream (5%)
- BMS-986165
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[2]



Oral gavage needles

#### Procedure:

- Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.[2]
- Day 0 Hair Removal: Anesthetize the mice and shave a designated area on their backs to expose the skin.[2]
- Days 1-7 Psoriasis Induction: Apply a daily topical dose of imiquimod cream to the shaved area to induce psoriasis-like skin inflammation. A control group can receive a sham treatment like vaseline.
- Days 1-6 Treatment Administration: Prepare BMS-986165 in the chosen vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose). Administer the BMS-986165 solution or vehicle control to the respective groups via oral gavage.[2]
- Monitoring: Daily, monitor and score the severity of skin inflammation using a standardized scoring system such as the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness.
- Day 7 Sample Collection: Euthanize the mice and collect skin tissue and blood samples for further analysis, such as histopathology, cytokine analysis, and flow cytometry.

## **IL-23-Driven Acanthosis Model**

This model evaluates the efficacy of BMS-986165 in an IL-23-induced skin inflammation model.

#### Procedure:

- Model Induction: Administer intradermal injections of IL-23 into the ears of the mice every other day from day 0 through day 9 of the study. This induces epidermal hyperplasia (acanthosis) and inflammatory cellular infiltration.[3]
- Treatment: Administer BMS-986165 (at 7.5, 15, and 30 mg/kg) or vehicle (EtOH:TPGS:PEG300, 5:5:90) twice daily by oral gavage. The first dose is given the evening before the first IL-23 injection.[3]



- Positive Control: An anti-IL-23 adnectin (3 mg/kg) can be administered subcutaneously approximately 1 hour prior to the first IL-23 injection and then twice a week thereafter as a positive control.[3]
- Analysis: At the end of the study, assess the level of acanthosis. Quantitative polymerase chain reaction (qPCR) analysis of skin biopsies can be performed to measure the expression of inflammatory cytokines like IL-17A and IL-21.[3]

## **Lupus Nephritis Model**

This protocol outlines the long-term treatment of lupus-prone mice with BMS-986165.

#### Procedure:

- Animal Model: Use NZB/W lupus-prone mice, which spontaneously develop a disease resembling human systemic lupus erythematosus (SLE).
- Treatment: Administer BMS-986165 (e.g., 10 mg/kg) orally once daily for an extended period, such as 16 weeks.[4]
- Monitoring and Endpoints: Monitor the mice for signs of disease progression, including proteinuria. At the end of the study, assess for nephritis and other disease endpoints. This can include histological analysis of the kidneys to evaluate tubulointerstitial and glomerular nephritis.[4][5] The expression of Type I interferon-dependent genes can also be measured as a pharmacodynamic marker.[4][6]

## **Formulation and Solubility**

BMS-986165 can be formulated for oral administration in mice using various vehicles. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another reported vehicle is a solution of ethanol, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and PEG300 in a 5:5:90 ratio.[3] For in vitro studies, BMS-986165 can be dissolved in DMSO.[7]

## Conclusion

BMS-986165 has demonstrated robust efficacy in various preclinical murine models of autoimmune diseases when administered orally. The dosages typically range from 1 to 30



mg/kg, administered once or twice daily. The specific dose and administration schedule should be optimized based on the specific mouse model and experimental goals. These notes provide a foundation for researchers to design and execute their own studies involving BMS-986165 in mice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 4. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: BMS-986165 (Deucravacitinib) Dosage and Administration in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545142#bms961-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com